
(4-sulfanylphenyl) methanesulfonate
概要
説明
(4-sulfanylphenyl) methanesulfonate is an organosulfur compound that combines the properties of methanesulfonic acid and 4-mercaptophenol. This compound is known for its unique chemical structure, which includes a sulfonate ester group and a thiol group. It is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 4-mercaptophenyl ester typically involves the esterification of methanesulfonic acid with 4-mercaptophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of methanesulfonic acid 4-mercaptophenyl ester follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: (4-sulfanylphenyl) methanesulfonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, methanesulfonic acid.
Substitution: Various substituted phenyl esters.
科学的研究の応用
(4-sulfanylphenyl) methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and thiol-based compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its thiol group.
作用機序
The mechanism of action of methanesulfonic acid 4-mercaptophenyl ester involves its interaction with nucleophiles and electrophiles. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The ester group can undergo hydrolysis to release methanesulfonic acid and 4-mercaptophenol, which can further participate in various biochemical pathways .
類似化合物との比較
Methanesulfonic acid phenyl ester: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Mercaptophenyl acetate: Contains an acetate ester instead of a methanesulfonate ester, leading to different reactivity and stability.
Methanesulfonic acid 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a thiol group, affecting its chemical behavior.
Uniqueness: (4-sulfanylphenyl) methanesulfonate is unique due to the presence of both a sulfonate ester and a thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
62262-84-4 |
|---|---|
分子式 |
C7H8O3S2 |
分子量 |
204.3 g/mol |
IUPAC名 |
(4-sulfanylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O3S2/c1-12(8,9)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3 |
InChIキー |
IFIKILAPWJGSPO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)S |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)S |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














